Cas no 2137992-82-4 (3-methanesulfonyl-6',7'-dihydro-5'H-spirocyclobutane-1,4'-furo3,2-cpyridine)

3-methanesulfonyl-6',7'-dihydro-5'H-spirocyclobutane-1,4'-furo3,2-cpyridine structure
2137992-82-4 structure
Product Name:3-methanesulfonyl-6',7'-dihydro-5'H-spirocyclobutane-1,4'-furo3,2-cpyridine
CAS No:2137992-82-4
MF:C11H15NO3S
MW:241.306701898575
CID:6180910
PubChem ID:165864205
Update Time:2025-05-20

3-methanesulfonyl-6',7'-dihydro-5'H-spirocyclobutane-1,4'-furo3,2-cpyridine Chemical and Physical Properties

Names and Identifiers

    • 3-methanesulfonyl-6',7'-dihydro-5'H-spirocyclobutane-1,4'-furo3,2-cpyridine
    • 3-methanesulfonyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-furo[3,2-c]pyridine]
    • EN300-1075880
    • 2137992-82-4
    • Inchi: 1S/C11H15NO3S/c1-16(13,14)8-6-11(7-8)9-3-5-15-10(9)2-4-12-11/h3,5,8,12H,2,4,6-7H2,1H3
    • InChI Key: WSHLCEBBOYBSFW-UHFFFAOYSA-N
    • SMILES: S(C)(C1CC2(C3C=COC=3CCN2)C1)(=O)=O

Computed Properties

  • Exact Mass: 241.07726451g/mol
  • Monoisotopic Mass: 241.07726451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 67.7Ų

3-methanesulfonyl-6',7'-dihydro-5'H-spirocyclobutane-1,4'-furo3,2-cpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1075880-0.05g
3-methanesulfonyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-furo[3,2-c]pyridine]
2137992-82-4 95%
0.05g
$888.0 2023-10-28
Enamine
EN300-1075880-0.1g
3-methanesulfonyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-furo[3,2-c]pyridine]
2137992-82-4 95%
0.1g
$930.0 2023-10-28
Enamine
EN300-1075880-0.25g
3-methanesulfonyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-furo[3,2-c]pyridine]
2137992-82-4 95%
0.25g
$972.0 2023-10-28
Enamine
EN300-1075880-0.5g
3-methanesulfonyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-furo[3,2-c]pyridine]
2137992-82-4 95%
0.5g
$1014.0 2023-10-28
Enamine
EN300-1075880-1.0g
3-methanesulfonyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-furo[3,2-c]pyridine]
2137992-82-4
1g
$1286.0 2023-05-26
Enamine
EN300-1075880-2.5g
3-methanesulfonyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-furo[3,2-c]pyridine]
2137992-82-4 95%
2.5g
$2071.0 2023-10-28
Enamine
EN300-1075880-5.0g
3-methanesulfonyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-furo[3,2-c]pyridine]
2137992-82-4
5g
$3728.0 2023-05-26
Enamine
EN300-1075880-10.0g
3-methanesulfonyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-furo[3,2-c]pyridine]
2137992-82-4
10g
$5528.0 2023-05-26
Enamine
EN300-1075880-1g
3-methanesulfonyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-furo[3,2-c]pyridine]
2137992-82-4 95%
1g
$1057.0 2023-10-28
Enamine
EN300-1075880-5g
3-methanesulfonyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-furo[3,2-c]pyridine]
2137992-82-4 95%
5g
$3065.0 2023-10-28

Additional information on 3-methanesulfonyl-6',7'-dihydro-5'H-spirocyclobutane-1,4'-furo3,2-cpyridine

Compound CAS No. 2137992-82-4: 3-Methanesulfonyl-6',7'-Dihydro-5'H-Spirocyclobutane-1,4'-Furo[3,2-c]Pyridine

The compound with CAS No. 2137992-82-4, named 3-methanesulfonyl-6',7'-dihydro-5'H-spirocyclobutane-1,4'-furo[3,2-c]pyridine, is a highly specialized organic molecule with a complex structure. This compound belongs to the class of spirocyclic compounds, which are characterized by two or more rings connected by a single atom. The spirocyclobutane core of this molecule is fused with a furo[3,2-c]pyridine moiety, creating a unique architectural framework that imparts distinctive chemical properties.

The methanesulfonyl group attached to the structure adds significant functionality to the molecule. Methanesulfonyl groups are known for their ability to act as leaving groups in substitution reactions and can also serve as bioisosteric replacements in drug design. This feature makes the compound potentially valuable in medicinal chemistry applications.

Recent studies have highlighted the importance of spirocyclic compounds like spirocyclobutane-furo[3,2-c]pyridine derivatives in drug discovery. These molecules have shown promise in targeting various biological pathways due to their ability to modulate protein-protein interactions and enzyme activities. For instance, research has demonstrated that certain analogs of this compound exhibit potent inhibitory effects on kinases and other therapeutic targets.

The synthesis of 3-methanesulfonyl-6',7'-dihydro-5'H-spirocyclobutane-1,4'-furo[3,2-c]pyridine involves a multi-step process that combines advanced organic synthesis techniques. The construction of the spirocyclic core typically requires precise control over reaction conditions to ensure the formation of the desired stereochemistry. The introduction of the methanesulfonyl group is often achieved through nucleophilic substitution or coupling reactions.

In terms of applications, this compound has garnered attention in the field of medicinal chemistry for its potential as a lead compound in drug development. Its unique structure allows for extensive functionalization and optimization to enhance pharmacokinetic properties such as solubility and bioavailability. Additionally, its ability to adopt specific conformations may make it suitable for targeting membrane-bound proteins or other challenging biological targets.

Recent advancements in computational chemistry have enabled researchers to model the interactions of spirocyclobutane-furo[3,2-c]pyridine derivatives with their biological targets at an atomic level. These studies provide valuable insights into the molecular mechanisms underlying their activity and guide further optimization efforts.

In conclusion, CAS No. 2137992-82-4, or 3-methanesulfonyl-6',7'-dihydro-5'H-spirocyclobutane-1,4'-furo[3,2-c]pyridine, represents a cutting-edge molecule with significant potential in pharmaceutical research and development. Its complex structure and functional groups make it a compelling candidate for exploring novel therapeutic strategies and advancing drug discovery.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司